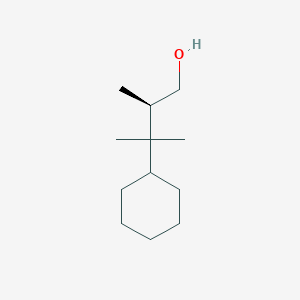

(2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol

Description

(2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is a chiral tertiary alcohol characterized by a cyclohexyl substituent at the third carbon and methyl groups at the second and third positions. Its stereochemistry (2R configuration) and bulky cyclohexyl group distinguish it from simpler dimethylbutanol isomers. This compound is of interest in organic synthesis and flavor chemistry due to its unique steric and electronic properties, though its industrial applications remain less documented compared to its analogs .

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIGGULIBUDIBI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(C)(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent from cyclohexyl bromide and magnesium in anhydrous ether.

Addition to Ketone: The Grignard reagent is then reacted with 2,3-dimethylbutan-1-one under controlled conditions to form the desired alcohol.

Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form various hydrocarbons, depending on the reducing agents used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Halides or other substituted alcohols.

Scientific Research Applications

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Employed in the study of stereochemical effects in organic reactions.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in drug development due to its unique structure.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Boiling Point (°C, estimated) | Solubility (Water) | Key Structural Features |

|---|---|---|---|---|

| (2R)-3-Cyclohexyl-2,3-dimethylbutan-1-ol | C₁₂H₂₂O | ~220–240 (predicted) | Low | Cyclohexyl group, chiral center (2R), tertiary alcohol |

| 2,3-Dimethylbutan-1-ol | C₆H₁₄O | ~135–140 | Moderate | Linear chain, primary alcohol |

| 3,3-Dimethylbutan-1-ol | C₆H₁₄O | ~130–135 | Moderate | Branched chain, primary alcohol |

| 3,3-Dimethylbutan-2-ol | C₆H₁₄O | ~125–130 | Low | Tertiary alcohol, no chiral center |

Key Observations :

- Boiling Points : The cyclohexyl derivative is predicted to have a significantly higher boiling point (~220–240°C) than its linear or branched analogs (~125–140°C) due to increased molecular weight and van der Waals interactions from the bulky cyclohexyl group . However, branching in 3,3-dimethylbutan-1-ol reduces its boiling point compared to less branched isomers like hexan-1-ol (e.g., hexan-1-ol boils at ~158°C vs. 3,3-dimethylbutan-1-ol at ~130–135°C) .

- Solubility : All analogs exhibit low to moderate water solubility, typical of alcohols with hydrophobic substituents.

Research Findings

- Flavor Chemistry : 2,3-Dimethylbutan-1-ol is associated with undesirable flavors in beverages, while the cyclohexyl analog’s sensory profile remains unstudied .

- Thermodynamic Stability : Branched analogs like 3,3-dimethylbutan-1-ol exhibit lower boiling points and reduced hydrogen-bonding efficiency compared to linear alcohols .

- Market Trends : 2,3-Dimethylbutan-1-ol has stable demand in solvents and intermediates, with forecasts projecting steady growth until 2046 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.